molecular formula C11H17NO2 B8657474 (2R,3R)-1-(Benzylamino)butane-2,3-diol CAS No. 651734-92-8

(2R,3R)-1-(Benzylamino)butane-2,3-diol

Cat. No.: B8657474
CAS No.: 651734-92-8
M. Wt: 195.26 g/mol
InChI Key: QJSYHOOZISIAMO-MWLCHTKSSA-N
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Description

(2R,3R)-1-(Benzylamino)butane-2,3-diol is a chiral amino alcohol derivative featuring a benzylamine group attached to a butane-2,3-diol backbone. The compound’s stereochemistry (2R,3R) is critical for its biological and chemical interactions, as enantiomeric forms often exhibit divergent properties. Its dual hydroxyl and amino functional groups make it a candidate for applications in catalysis, medicinal chemistry, and as a ligand in coordination chemistry .

Properties

CAS No.

651734-92-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R,3R)-1-(benzylamino)butane-2,3-diol

InChI

InChI=1S/C11H17NO2/c1-9(13)11(14)8-12-7-10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

QJSYHOOZISIAMO-MWLCHTKSSA-N

Isomeric SMILES

C[C@H]([C@@H](CNCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C(CNCC1=CC=CC=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Contains an N,O-bidentate directing group (amide and hydroxyl) for metal-catalyzed C–H bond functionalization. Synthesis: Derived from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol.

Physicochemical Properties: Higher volatility (e.g., 2,3-Dimethyl-2-butanol has mp -14°C) compared to the target compound, which likely has higher polarity and boiling point due to its amino and diol groups .

(R,R)-Butane-2,3-diol Structure: A simpler diol without the benzylamino substituent. Biological Relevance: Identified as a metabolite in Pseudomonas aeruginosa but excluded from pathway mapping due to ambiguous molecular weight matches. This highlights the importance of substituents (e.g., benzylamino) in distinguishing biological activity .

Physicochemical and Functional Properties

Compound Functional Groups Molecular Weight Key Applications
(2R,3R)-1-(Benzylamino)butane-2,3-diol Amino, vicinal diol ~195.2 g/mol* Chelation, chiral catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl 207.3 g/mol Metal-catalyzed C–H activation
2,3-Dimethyl-2-butanol Hydroxyl 102.17 g/mol Solvent, intermediate in organic synthesis
(R,R)-Butane-2,3-diol Vicinal diol 90.12 g/mol Metabolic intermediate, industrial solvent

*Estimated based on structural formula.

Key Observations :

  • Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s vicinal diol may enable stronger metal coordination, favoring asymmetric catalysis .

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